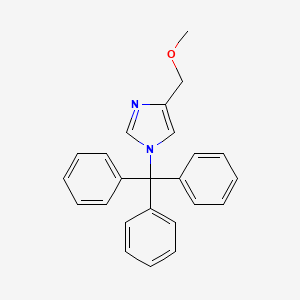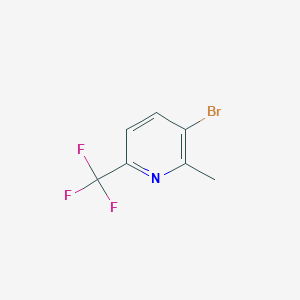
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Descripción general
Descripción
“3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1010422-53-3 . It has a molecular weight of 240.02 and its IUPAC name is 3-bromo-2-methyl-6-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Molecular Structure Analysis
The molecular formula of “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is C7H5BrF3N . The InChI Code is 1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 .
Chemical Reactions Analysis
The synthesis of compounds like “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” often involves a condensation step .
Physical And Chemical Properties Analysis
“3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is a colorless to white to yellow solid or liquid . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Chemical Analysis
- Spectroscopic and Optical Properties : The molecule's spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, was comprehensively studied. Its optimized geometric structure was determined using density functional theory (DFT), and its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties were thoroughly analyzed (Vural & Kara, 2017).
Synthetic Chemistry and Material Science
- Synthesis of Aminopyrroles : The molecule serves as a building block for synthesizing trifluoromethyl-substituted aminopyrroles, leveraging the 2H-azirine ring expansion strategy. This synthesis paves the way for creating various functionalized pyrrolides and pyrrole-carboxylates, demonstrating the compound's versatility in organic synthesis (Khlebnikov et al., 2018).
- Metalation and Functionalization : The compound has been part of studies exploring regioexhaustive functionalization, where it was converted into various carboxylic acids. This showcases its potential as a precursor for more complex organic molecules, highlighting its role in synthetic chemistry (Cottet et al., 2004).
- Pesticide Synthesis : A significant application of this compound is in the synthesis of pesticides. The review of its synthesis processes and evaluation of each process underlines its industrial importance in the creation of agrichemicals (Xin-xin, 2006).
Pharmaceutical and Biological Applications
- Drug Synthesis and Modification : The molecule is a key precursor in the synthesis of various pharmacologically relevant compounds. Its reactions and subsequent transformations lead to the creation of multiple derivatives, showcasing its utility in the development of new drugs and therapeutic agents (Coppo & Fawzi, 1998).
Methodology and Process Optimization
- Synthetic Method Development : Studies involving this compound often focus on developing new synthetic methods or optimizing existing ones for more efficient production of desired derivatives. This includes exploring microwave-assisted syntheses, Lewis-acid-mediated cycloadditions, and various coupling reactions, highlighting the compound's role in advancing synthetic methodologies (Linder et al., 2011).
Safety And Hazards
Direcciones Futuras
Trifluoromethylpyridines (TFMPs) have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
3-bromo-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKRFOKZVOJQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743621 | |
| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
CAS RN |
1010422-53-3 | |
| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



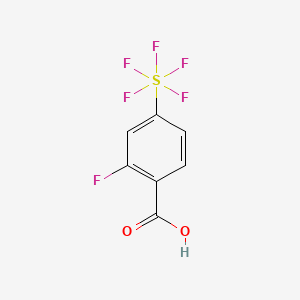
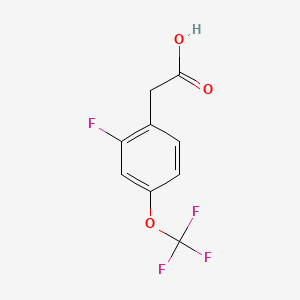
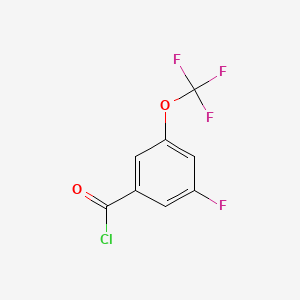
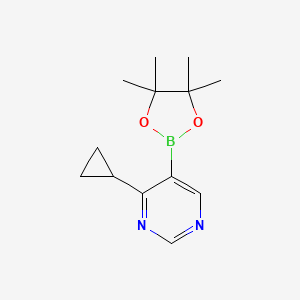
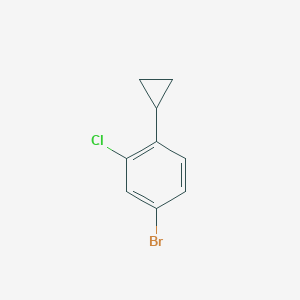
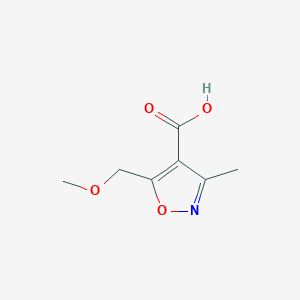
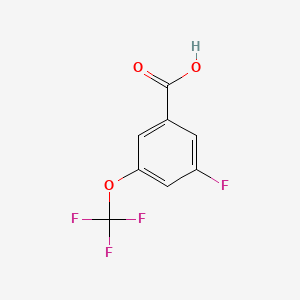
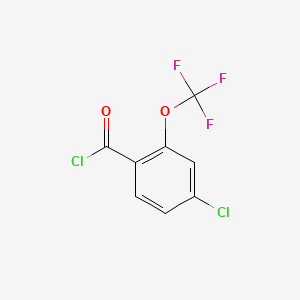
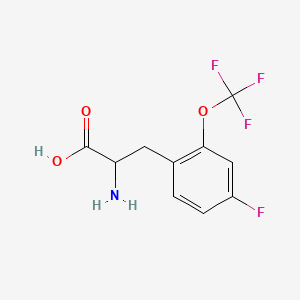

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)
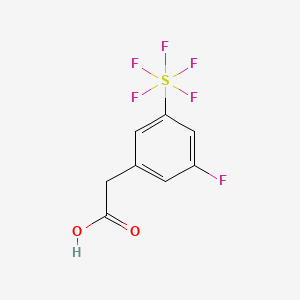
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
